8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine
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Overview
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine is a chemical compound that features a boron-containing dioxaborolane group attached to an imidazo[1,2-a]pyridine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine typically involves the borylation of an imidazo[1,2-a]pyridine derivative. One common method is the palladium-catalyzed borylation reaction using bis(pinacolato)diboron or pinacolborane as the boron source . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as PdCl2(dppf), in a suitable solvent like dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The boron group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify the imidazo[1,2-a]pyridine scaffold.
Substitution: The boron group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Modified imidazo[1,2-a]pyridine derivatives.
Substitution: Various biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine has several applications in scientific research:
Medicine: Investigated for its role in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can undergo transformations that allow the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound used in similar borylation reactions.
1-Methylpyrazole-4-boronic acid pinacol ester: Another boron-containing compound used in organic synthesis.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Used in the synthesis of biaryl compounds.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Commonly used in the preparation of pharmaceuticals and advanced materials.
Uniqueness
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine is unique due to its imidazo[1,2-a]pyridine scaffold, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C13H18BN3O2 |
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Molecular Weight |
259.11 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-6-5-7-17-8-10(15)16-11(9)17/h5-8H,15H2,1-4H3 |
InChI Key |
KHVKZSLAUAZZDJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CN3C2=NC(=C3)N |
Origin of Product |
United States |
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